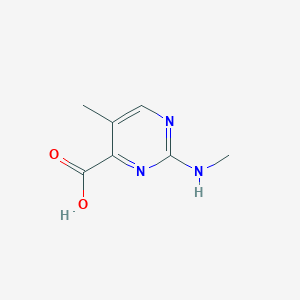

5-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid

Description

Properties

Molecular Formula |

C7H9N3O2 |

|---|---|

Molecular Weight |

167.17 g/mol |

IUPAC Name |

5-methyl-2-(methylamino)pyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C7H9N3O2/c1-4-3-9-7(8-2)10-5(4)6(11)12/h3H,1-2H3,(H,11,12)(H,8,9,10) |

InChI Key |

RGJONCHGRPWNCL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N=C1C(=O)O)NC |

Origin of Product |

United States |

Preparation Methods

Key Steps:

- Starting Material: 5-methyl-2-pyrazinecarboxylic acid

- Step 1: Conversion to acyl azide via reaction with azidating agents (e.g., sodium azide or diphenyl phosphoryl azide)

- Step 2: Curtius rearrangement under thermal conditions to yield the amine

- Step 3: Subsequent functionalization to introduce the methylamino group at the pyrimidine ring

5-methyl-2-pyrazinecarboxylic acid

→ (azidation) → acyl azide

→ (Curtius rearrangement) → 5-methylpyrazin-2-amine

→ (further modifications) → 5-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid

- Elevated temperatures (~100-150°C)

- Use of solvents like DMF or acetonitrile

- Catalysts or activating agents such as carbodiimides or phosphoryl reagents

- This method is industrially feasible for large-scale synthesis but requires careful handling of azide intermediates due to their explosive nature.

Laboratory Synthesis via Cyclization and Functionalization

Source: Literature indicates that pyrimidine derivatives can be synthesized through cyclization of suitable amidines and β-dicarbonyl compounds, followed by functional group modifications.

Approach:

- Step 1: Synthesis of 5-methyl-2-aminopyrimidine

- Step 2: Introduction of the carboxylic acid group at position 4

- Reagents: Oxidation or carboxylation reagents such as carbon dioxide under pressure or via carboxylation of methyl groups

- Step 3: Methylation of the amino group

- Reagents: Methyl iodide or dimethyl sulfate, under basic conditions

- Step 4: Final functionalization to obtain the carboxylic acid

- Reflux in polar solvents like ethanol or dimethylformamide

- Use of bases such as potassium carbonate

- Elevated temperatures (~80-120°C)

- This route offers flexibility for modifications but may require purification steps to isolate the target compound.

Synthesis via Halopyrimidine Intermediates and Radical Chemistry

Source: Patent US6365740B1 describes the synthesis of pyrimidine derivatives through radical-mediated halogenation and subsequent functionalization.

Key Steps:

Reaction Conditions:

- Bromination in acetic acid or other halogenating solvents

- Radical initiation using peroxides or UV irradiation

- Nucleophilic substitution with methylamine or methylamino compounds in polar aprotic solvents like dimethylformamide

Data Table:

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Bromination | Bromine, acetic acid | Reflux | ~70% | regioselective at position 5 |

| Nucleophilic substitution | Methylamine | Elevated temperature | ~60% | forms methylamino group |

Synthesis via Minisci Reaction and Radical Alkoxycarbonylation

Source: Literature indicates that radical chemistry, such as Minisci reactions, can be employed to functionalize pyrimidines efficiently.

Method:

- Step 1: Radical halogenation to produce halopyrimidine derivatives

- Step 2: Radical alkoxycarbonylation to introduce carboxylic acid groups

- Step 3: Nucleophilic substitution to attach the methylamino group

- Use of radical initiators (e.g., peroxides)

- Solvent systems like toluene-water biphasic mixtures

- Controlled temperature (~50-100°C)

- High regioselectivity

- Fewer steps compared to traditional methods

- Suitable for scale-up

Summary of Data and Comparative Analysis

| Method | Starting Material | Key Reagents | Reaction Type | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Azidation/Curtius Rearrangement | 5-methyl-2-pyrazinecarboxylic acid | Sodium azide, phosphoryl azide | Rearrangement | Moderate | Industrial scalability | Handling azides safely |

| Cyclization of amidines | 2-Amino-4-methylpyrimidine derivatives | Amidines, β-dicarbonyls | Cyclization | Variable | Flexibility | Multi-step process |

| Halogenation and nucleophilic substitution | Pyrimidine halides | Bromine, methylamine | Radical substitution | Good | Regioselectivity | Requires halogenation step |

| Radical alkoxycarbonylation | Halopyrimidines | Radical initiators | Radical chemistry | High regioselectivity | Fewer steps | Specialized equipment |

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential role in enzyme inhibition and as a building block for nucleic acid analogs.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 5-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. For example, it may inhibit enzymes involved in DNA replication or repair, making it a potential candidate for anticancer drugs .

Comparison with Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 significantly influences electronic properties and biological interactions. Key analogs include:

Key Findings :

Variations at Position 4 and 5

The carboxylic acid at position 4 is conserved in most analogs, but substituents at position 5 modulate steric and electronic effects:

Key Findings :

Biological Activity

5-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

5-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid features a pyrimidine ring with a methyl group and a methylamino group at the 2-position, and a carboxylic acid at the 4-position. This unique structure contributes to its biological activity, allowing it to interact with various molecular targets.

The mechanism by which 5-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid exerts its biological effects involves modulation of enzyme activity and interaction with specific receptors. It is known to influence several biochemical pathways, including those related to nucleic acid synthesis and inflammatory responses.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit enzymes involved in lipid metabolism and inflammatory processes, such as NAPE-PLD, which plays a role in the production of bioactive lipids .

- Receptor Interaction: It may bind to receptors affecting neurotransmitter release and signaling pathways, thereby influencing physiological responses.

Antimicrobial Activity

5-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Bacillus subtilis | 4.69 - 22.9 µM |

These results indicate that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development as an antibiotic agent .

Anti-inflammatory Activity

Research indicates that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation. The IC50 values reported for some derivatives are comparable to standard anti-inflammatory drugs like celecoxib.

| Compound | IC50 (µmol) |

|---|---|

| 5-Methyl derivative | 0.04 ± 0.09 |

| Celecoxib | 0.04 ± 0.01 |

This suggests that modifications to the pyrimidine structure can enhance anti-inflammatory properties .

Structure-Activity Relationship (SAR)

The SAR studies reveal that substituents on the pyrimidine ring significantly affect biological activity. For instance, variations at the R1 and R3 positions have been shown to enhance potency against specific targets.

| Substituent | Activity Change |

|---|---|

| Dimethylamine at R3 | Increased potency |

| Cyclopropylmethylamide at R1 | Enhanced binding affinity |

These findings highlight the importance of specific structural modifications in optimizing the biological activity of pyrimidine derivatives .

Case Studies

- NAPE-PLD Inhibition: A study investigated the inhibitory effects of various pyrimidine derivatives on NAPE-PLD, identifying several compounds with enhanced activity compared to known inhibitors. The most potent compound exhibited an IC50 value significantly lower than previously reported values for similar structures .

- Anti-inflammatory Efficacy: In vivo studies using carrageenan-induced paw edema models demonstrated that selected derivatives of this compound exhibited anti-inflammatory effects comparable to indomethacin, indicating potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 5-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid?

- Methodological Answer : Adhere to GHS hazard classifications (acute oral toxicity, skin/eye irritation, respiratory irritation) . Use fume hoods, wear nitrile gloves, and avoid inhalation of dust. In case of exposure, flush eyes/skin with water for 15 minutes and seek medical attention . Maintain proper ventilation and store in a cool, dry environment.

Q. How can researchers verify the structural identity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze proton environments (e.g., methyl groups at δ ~2.5 ppm, pyrimidine ring protons at δ ~8.0 ppm).

- Mass Spectrometry : Confirm molecular weight (124.10 g/mol) via ESI-MS .

- X-ray Crystallography : Resolve crystal structure for bond-length validation (similar to pyrazole-4-carboxylic acid derivatives ).

Q. What synthetic routes are documented for pyrimidine-4-carboxylic acid derivatives?

- Methodological Answer : Common methods include:

- Amide Coupling : React with aminopyridines using EDCI/HOBt in DMF .

- Ester Hydrolysis : Convert methyl esters (e.g., methyl 2-chloro-5-methylpyrimidine-4-carboxylate) to carboxylic acids under basic conditions (NaOH/EtOH) .

- Cyclocondensation : Use ethyl acetoacetate and phenylhydrazine for pyrazole ring formation, followed by hydrolysis .

Advanced Research Questions

Q. How can computational docking optimize the design of bioactive derivatives?

- Methodological Answer :

- Virtual Library Construction : Generate derivatives using software like Schrödinger Suite, focusing on substituents (e.g., pyridyl, thieno groups) .

- Docking Studies : Target enzymes (e.g., TrmD methyltransferase) using AutoDock Vina. Prioritize compounds with hydrogen bonds to active-site residues (e.g., Asp169, Arg154) and compare with reference ligands .

- ADMET Prediction : Use SwissADME to assess solubility, bioavailability, and toxicity risks.

Q. How should discrepancies between in silico predictions and in vitro antimicrobial activity be addressed?

- Methodological Answer :

- Data Validation : Reassess docking parameters (e.g., grid box size, ligand flexibility) and confirm compound purity via HPLC .

- Experimental Replication : Test against clinical microbial strains (e.g., Staphylococcus aureus MRSA) in triplicate, using broth microdilution (CLSI guidelines).

- Mechanistic Studies : Perform time-kill assays to differentiate bacteriostatic vs. bactericidal effects .

Q. What strategies improve synthetic yields of halogenated derivatives (e.g., 5-bromo analogs)?

- Methodological Answer :

- Optimized Bromination : Use NBS (N-bromosuccinimide) in DMF at 0°C to minimize side reactions .

- Catalytic Systems : Employ Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling with aryl boronic acids .

- Purification : Isolate intermediates via flash chromatography (hexane/EtOAc gradient) and characterize by LC-MS .

Q. How do structural modifications impact solubility and bioavailability?

- Methodological Answer :

- Salt Formation : Test hydrochloride or sodium salts to enhance aqueous solubility (e.g., 4-aminopyrimidine-2-carboxylic acid derivatives ).

- Prodrug Design : Convert carboxylic acid to ethyl esters for improved membrane permeability, followed by enzymatic hydrolysis in vivo .

- LogP Measurement : Determine partition coefficients (shake-flask method) to balance hydrophilicity and lipophilicity .

Data Contradiction Analysis

Q. How to resolve conflicting toxicity data across studies?

- Methodological Answer :

- Source Verification : Cross-check purity data (≥95% by HPLC) and solvent residues (e.g., DMF) that may skew results .

- Dose-Response Curves : Perform acute toxicity assays (OECD 423) in rodents, comparing LD₅₀ values across batches .

- Meta-Analysis : Aggregate data from peer-reviewed studies (avoiding non-validated sources like BenchChem ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.